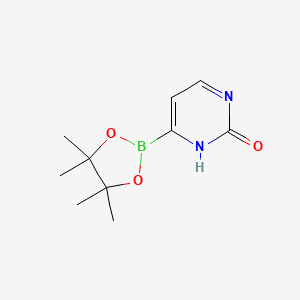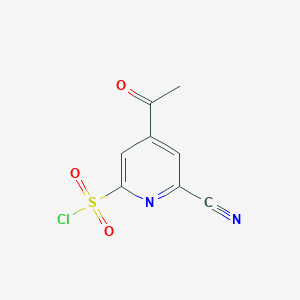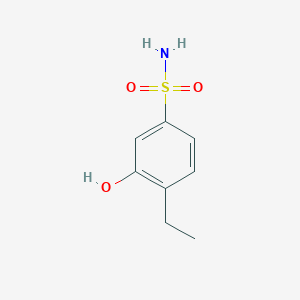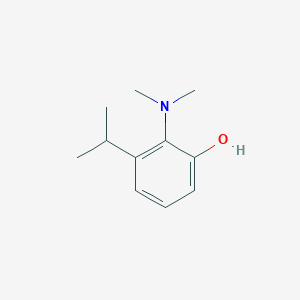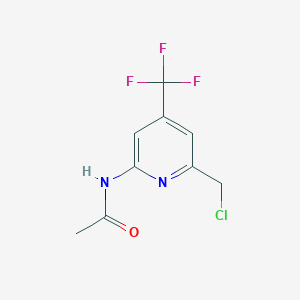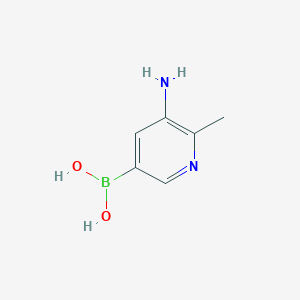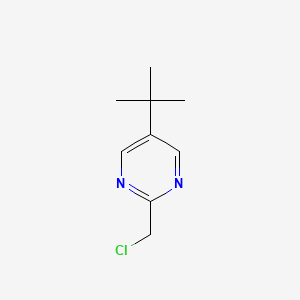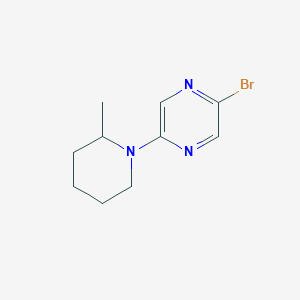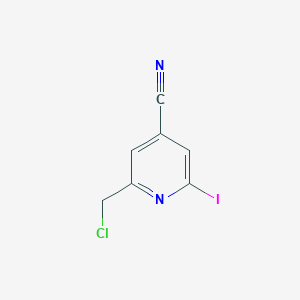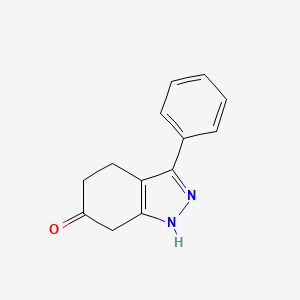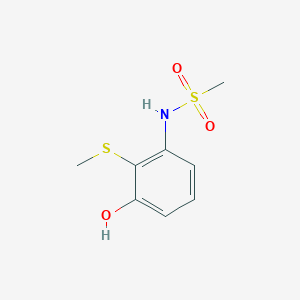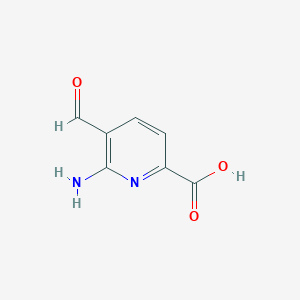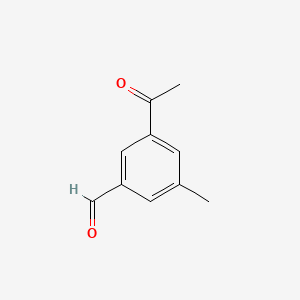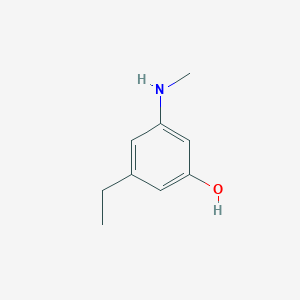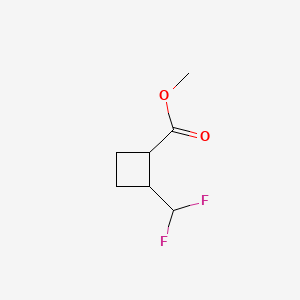
Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are cyclic hydrocarbons containing a ring of four carbon atoms. This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to the cyclobutane ring, along with a carboxylate ester group (-COOCH3). The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate typically involves the difluoromethylation of cyclobutane derivatives. One common method is the use of difluoromethylating agents such as ClCF2H in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize advanced difluoromethylating reagents and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions include difluoromethylated carboxylic acids, alcohols, and substituted cyclobutane derivatives .
Aplicaciones Científicas De Investigación
Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel cyclobutane derivatives.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential use in drug design and development, particularly as a bioisostere in pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery. The pathways involved include enzyme inhibition and receptor modulation, which can lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
- 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
Uniqueness
Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate is unique due to its difluoromethyl group attached to a cyclobutane ring. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds with trifluoromethyl groups or different ring sizes .
Propiedades
Fórmula molecular |
C7H10F2O2 |
|---|---|
Peso molecular |
164.15 g/mol |
Nombre IUPAC |
methyl 2-(difluoromethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H10F2O2/c1-11-7(10)5-3-2-4(5)6(8)9/h4-6H,2-3H2,1H3 |
Clave InChI |
ASVONLBFKGQHIB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC1C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


